molecular formula C11H20BClO2 B6165590 2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 177949-91-6

2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6165590
CAS No.: 177949-91-6
M. Wt: 230.5
InChI Key:
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Description

2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloropent-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves standard techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the organoboron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Substitution: The chlorine atom in the pentenyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids/Esters: Formed through oxidation.

Scientific Research Applications

2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals through the formation of bioactive compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism by which 2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, which then couples with the halide substrate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloropent-1-en-2-yl)-3,3,4,4-tetramethyl-1,3,2-dioxaborolane
  • 5-chloro-2-[(5-chloropent-1-en-2-yl)oxy]pent-1-ene

Uniqueness

2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency makes it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

177949-91-6

Molecular Formula

C11H20BClO2

Molecular Weight

230.5

Purity

95

Origin of Product

United States

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